PinBO is known for its ability to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This reaction forms pinacol benzyl boronate derivatives [1]. Cl-BnPin, with its chlorine substituent on the benzyl ring, could potentially participate in similar reactions. The presence of the chlorine group might influence the reactivity or regioselectivity of the borylation process, offering researchers a way to introduce a chlorine moiety and a boron functional group in a single step.
[1] Sigma-Aldrich product page for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()
PinBO can participate in coupling reactions with various partners, including aryl iodides in the presence of copper catalysts to form aryl boronates [2]. Cl-BnPin might also be applicable in such coupling reactions. The chlorine group could potentially affect the reactivity or selectivity of the coupling process, providing researchers with control over the product structure.
Reference needed for this specific application of PinBO.
Beyond these established applications of PinBO, Cl-BnPin's structure suggests possibilities for further exploration:
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound classified as a boronic ester. It features a dioxaborolane ring structure, characterized by a boron atom bonded to two oxygen atoms, along with a 4-chlorobenzyl group. The compound's molecular formula is , and it has a molecular weight of approximately 252.54 g/mol . This compound is notable for its application in organic synthesis, particularly in reactions that form carbon-carbon bonds.
While specific biological activity data for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, boronic esters are generally known for their interactions with biological systems. They can act as enzyme inhibitors and have potential applications in medicinal chemistry. The presence of the chlorobenzyl group may enhance its lipophilicity and biological activity compared to other similar compounds .
The synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
The primary applications of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Interaction studies involving 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its reactivity and potential biological effects. These studies often focus on its behavior in catalytic processes and its interactions with various substrates in organic synthesis.
Several compounds share structural similarities with 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 517920-59-1 | 0.98 |
2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1030832-75-7 | 0.82 |
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-28-5 | 0.82 |
4-(4-Chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 195062-61-4 | 0.72 |
The uniqueness of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific chlorobenzyl substitution which may influence its reactivity and selectivity in